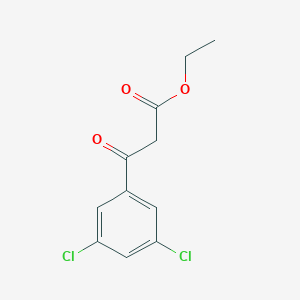
N,2-dimethoxy-N-methylacetamide
概要
説明
N,2-dimethoxy-N-methylacetamide: is an organic compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . It is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is primarily used as a reagent, intermediate, or catalyst in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing N,2-dimethoxy-N-methylacetamide involves the reaction of methoxyacetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine and ethyl diazocarboxylate . The reaction is typically carried out in dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using distillation or recrystallization techniques .
化学反応の分析
Types of Reactions: N,2-dimethoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and esters.
科学的研究の応用
N,2-dimethoxy-N-methylacetamide has several applications in scientific research:
作用機序
The mechanism of action of N,2-dimethoxy-N-methylacetamide involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various organic reactions, including nucleophilic substitution and electrophilic addition . The compound’s methoxy and methyl groups enhance its reactivity and stability, making it a versatile reagent in organic synthesis .
類似化合物との比較
N,N-dimethylacetamide: Similar in structure but lacks the methoxy groups, making it less reactive in certain reactions.
N-methoxy-N-methylacetamide: Similar but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: N,2-dimethoxy-N-methylacetamide is unique due to its dual methoxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent in various chemical reactions and industrial applications .
特性
IUPAC Name |
N,2-dimethoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOEDJHRRXTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
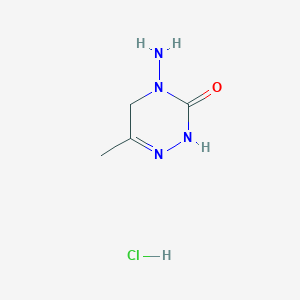


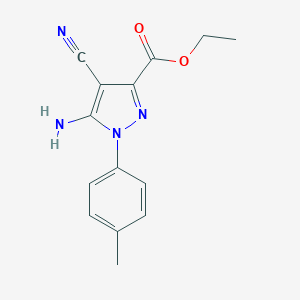
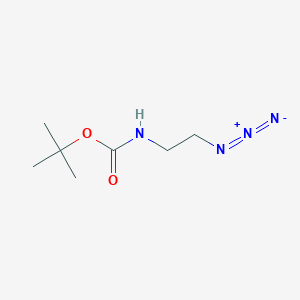

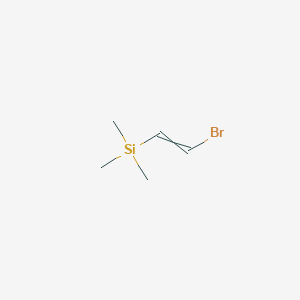

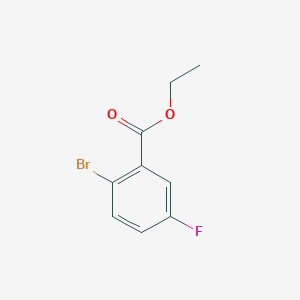
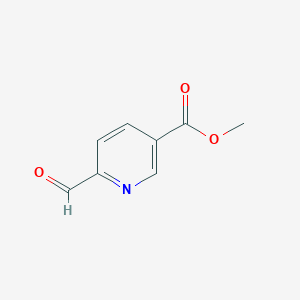
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
